3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)-4H-chromen-4-one , often referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C24H25N3O4
- Molar Mass: 419.47 g/mol
The structure features a benzimidazole moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results.
Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 50 | 100 (Ampicillin) |
Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
Candida albicans | 250 | 500 (Griseofulvin) |
The compound displayed notable antibacterial activity against S. typhi, with a minimum inhibitory concentration (MIC) of 50 µg/mL, which is competitive with established antibiotics like ampicillin and ciprofloxacin .
Anticancer Properties
Benzimidazole derivatives have also been explored for their anticancer potential. The compound's ability to intercalate with DNA suggests a mechanism that may inhibit cancer cell proliferation by disrupting normal cellular processes. Various studies have reported that similar compounds exhibit cytotoxic effects on different cancer cell lines, including breast and lung cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: The chromene ring structure allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: The benzimidazole moiety interacts with specific enzymes involved in cellular metabolism and signaling pathways, modulating their activity.
- Receptor Interaction: The morpholine group enhances solubility and bioavailability, facilitating interaction with various biological receptors .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several benzimidazole derivatives, the compound was found to exhibit significant activity against E. coli and S. aureus. The researchers used the broth microdilution method to determine MIC values, confirming its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzimidazole derivatives highlighted the compound's ability to induce apoptosis in cancer cells. The study utilized various cancer cell lines and demonstrated that the compound effectively reduced cell viability through apoptosis pathways .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive review on benzimidazole derivatives emphasized the importance of structural modifications on biological activity. The presence of hydroxyl groups was noted to enhance antimicrobial activity significantly, while alterations in side chains influenced anticancer efficacy .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-14-11-15-21(28)17(23-24-18-5-3-4-6-19(18)25-23)13-30-22(15)16(20(14)27)12-26-7-9-29-10-8-26/h3-6,11,13,27H,2,7-10,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYQEYPVKFDJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.